Phenyleneethylenetriamine pentaacetic acid
Phenyleneethylenetriamine pentaacetic acid
Brand Name:
Vulcanchem
CAS No.:
126736-75-2
VCID:
VC20764409
InChI:
InChI=1S/C18H23N3O10/c22-14(23)7-19(8-15(24)25)5-6-20(9-16(26)27)12-3-1-2-4-13(12)21(10-17(28)29)11-18(30)31/h1-4H,5-11H2,(H,22,23)(H,24,25)(H,26,27)(H,28,29)(H,30,31)
SMILES:
C1=CC=C(C(=C1)N(CCN(CC(=O)O)CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O
Molecular Formula:
C18H23N3O10
Molecular Weight:
441.4 g/mol
Phenyleneethylenetriamine pentaacetic acid
CAS No.: 126736-75-2
Cat. No.: VC20764409
Molecular Formula: C18H23N3O10
Molecular Weight: 441.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 126736-75-2 |
|---|---|
| Molecular Formula | C18H23N3O10 |
| Molecular Weight | 441.4 g/mol |
| IUPAC Name | 2-[2-[2-[bis(carboxymethyl)amino]-N-(carboxymethyl)anilino]ethyl-(carboxymethyl)amino]acetic acid |
| Standard InChI | InChI=1S/C18H23N3O10/c22-14(23)7-19(8-15(24)25)5-6-20(9-16(26)27)12-3-1-2-4-13(12)21(10-17(28)29)11-18(30)31/h1-4H,5-11H2,(H,22,23)(H,24,25)(H,26,27)(H,28,29)(H,30,31) |
| Standard InChI Key | FZOMSGHPGOZGKU-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C(=C1)N(CCN(CC(=O)O)CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O |
| Canonical SMILES | C1=CC=C(C(=C1)N(CCN(CC(=O)O)CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator